molecular formula C34H34N2O2 B13770973 (1-(p-Methoxybenzoyl)-2-phenylethylene)di(1,2,3,4-tetrahydroisoquinoline) CAS No. 73826-63-8

(1-(p-Methoxybenzoyl)-2-phenylethylene)di(1,2,3,4-tetrahydroisoquinoline)

Cat. No.: B13770973
CAS No.: 73826-63-8
M. Wt: 502.6 g/mol
InChI Key: HPRXSBSJIAMOJZ-UHFFFAOYSA-N
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Description

(1-(p-Methoxybenzoyl)-2-phenylethylene)di(1,2,3,4-tetrahydroisoquinoline) is a complex organic compound that features a combination of methoxybenzoyl, phenylethylene, and tetrahydroisoquinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(p-Methoxybenzoyl)-2-phenylethylene)di(1,2,3,4-tetrahydroisoquinoline) typically involves multi-step organic reactions. One common approach is the condensation of p-methoxybenzoyl chloride with 2-phenylethylene in the presence of a base, followed by the cyclization with 1,2,3,4-tetrahydroisoquinoline under acidic conditions. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

(1-(p-Methoxybenzoyl)-2-phenylethylene)di(1,2,3,4-tetrahydroisoquinoline) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium catalyst.

    Nucleophiles: Sodium hydride, alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

(1-(p-Methoxybenzoyl)-2-phenylethylene)di(1,2,3,4-tetrahydroisoquinoline) has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-(p-Methoxybenzoyl)-2-phenylethylene)di(1,2,3,4-tetrahydroisoquinoline) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-(p-Methoxybenzoyl)-2-phenylethylene)di(1,2,3,4-tetrahydroisoquinoline) is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its methoxybenzoyl and phenylethylene moieties contribute to its versatility in various chemical reactions and applications .

Properties

CAS No.

73826-63-8

Molecular Formula

C34H34N2O2

Molecular Weight

502.6 g/mol

IUPAC Name

1-(4-methoxyphenyl)-3-phenyl-2,3-bis(1,2,3,4-tetrahydroisoquinolin-1-yl)propan-1-one

InChI

InChI=1S/C34H34N2O2/c1-38-27-17-15-26(16-18-27)34(37)31(33-29-14-8-6-10-24(29)20-22-36-33)30(25-11-3-2-4-12-25)32-28-13-7-5-9-23(28)19-21-35-32/h2-18,30-33,35-36H,19-22H2,1H3

InChI Key

HPRXSBSJIAMOJZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C(C2C3=CC=CC=C3CCN2)C(C4C5=CC=CC=C5CCN4)C6=CC=CC=C6

Origin of Product

United States

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